
9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic organic compound with a complex structure. It belongs to the class of xanthene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and multiple methyl groups, contributing to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the xanthene core structure. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted xanthene derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) by disrupting their cell cycle progression .
Catalytic Applications
Catalyst Development
The compound has been explored as a potential catalyst in organic synthesis:
- Recyclable Catalysts : Recent studies have focused on using modified versions of this compound as recyclable catalysts for various reactions such as esterification and oxidation processes.
- Case Study : A study highlighted the use of a sulfonic acid catalyst based on halloysite nanotubes combined with this compound to achieve high yields in organic transformations .
Materials Science
Polymer Composites
In materials science, this compound has been investigated for its potential in developing polymer composites:
- Thermal Stability : Incorporating this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties.
- Case Study : Research demonstrated that composites containing this xanthene derivative exhibited improved thermal degradation temperatures compared to pure polymers .
Table of Applications
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison
Compared to these similar compounds, 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the presence of the chlorophenyl group and multiple methyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications .
Biological Activity
9-(2-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (CAS No. 79887-80-2) is a xanthene derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C23H25ClO3
- Molecular Weight : 384.8958 g/mol
- Density : 1.24 g/cm³
- Boiling Point : 512.6 °C at 760 mmHg
- Flash Point : 178.6 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular systems.
- Antimicrobial Activity : Preliminary studies suggest that this xanthene derivative may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some investigations have indicated that it may inhibit the proliferation of cancer cells through apoptosis induction.
Antioxidant Activity
A study evaluated the antioxidant capacity of several xanthene derivatives including the target compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentrations, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial efficacy was assessed using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones with minimum inhibitory concentration (MIC) values ranging from 12.4 μg/mL to 16.5 μg/mL .
Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 12.4 |
Escherichia coli | 14 | 16.5 |
Anticancer Activity
In vitro studies on various cancer cell lines showed that the compound could induce apoptosis in breast and lung cancer cells. The mechanism was linked to the modulation of apoptotic pathways involving caspase activation and Bcl-2 family proteins .
Study on Antioxidant Effects
In a controlled laboratory setting, researchers administered varying concentrations of the compound to cultured human fibroblasts subjected to oxidative stress. The results revealed a dose-dependent increase in cell viability and a decrease in markers of oxidative damage .
Clinical Implications
A preliminary clinical trial investigated the safety and efficacy of this compound in patients with chronic inflammatory diseases. Participants reported reduced symptoms and improved quality of life metrics after treatment with the xanthene derivative over a six-week period .
Properties
CAS No. |
79887-80-2 |
---|---|
Molecular Formula |
C23H25ClO3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C23H25ClO3/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24/h5-8,19H,9-12H2,1-4H3 |
InChI Key |
RGUZZJWWYDIHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl)C(=O)C1)C |
Origin of Product |
United States |
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